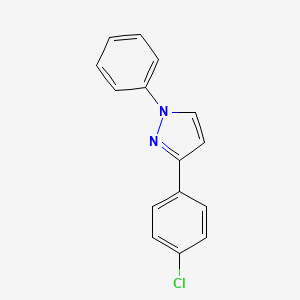
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H11ClN2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Chemistry
Herbicides and Pesticides
This compound is integral in developing herbicides and pesticides that target specific pests while minimizing environmental impact. Its unique chemical structure allows for the formulation of innovative products that enhance crop protection. Research indicates that derivatives of pyrazole exhibit significant efficacy against a range of agricultural pests, making them valuable in sustainable farming practices .
| Compound | Application | Efficacy |
|---|---|---|
| This compound | Herbicide formulation | High |
| Various pyrazole derivatives | Insecticide development | Moderate to High |
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
this compound derivatives have been explored for their therapeutic potential, especially in treating inflammatory diseases and pain management. A study highlighted the synthesis of novel pyrazolone derivatives that demonstrated significant anti-inflammatory activity, showing promise as non-ulcerogenic alternatives to traditional NSAIDs .
Anticancer Activity
Recent research has identified specific derivatives, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which exhibit potent inhibitory effects on glioblastoma cells. These compounds were shown to inhibit key kinases involved in cancer progression, suggesting their potential as targeted therapies against malignant tumors .
| Study | Compound | Activity | Notes |
|---|---|---|---|
| Anti-inflammatory screening | Various pyrazolone derivatives | High | Non-ulcerogenic potential |
| Cancer research | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Potent against glioblastoma | Low cytotoxicity to non-cancerous cells |
Material Science
Advanced Materials Development
The compound plays a role in synthesizing advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to degradation. Its incorporation into material formulations can lead to improved performance characteristics suitable for various industrial applications .
Analytical Chemistry
Standardization in Chemical Analysis
In analytical chemistry, this compound serves as a standard in various methods, aiding researchers in the quantification of similar compounds within complex mixtures. This application improves the accuracy of chemical analyses and is particularly useful in pharmacokinetics and impurity isolation during drug development processes .
Case Study 1: Anti-inflammatory Activity
A series of pyrazolone derivatives were synthesized and evaluated for their anti-inflammatory properties. The study found that modifications at the 4-position of the pyrazolone ring significantly influenced activity levels. Compounds containing acidic centers showed enhanced efficacy compared to their esterified counterparts .
Case Study 2: Anticancer Screening
In a study focused on glioblastoma treatment, compound 4j , derived from this compound, was screened against various kinases and demonstrated low micromolar activity against AKT2/PKBβ. This compound not only inhibited cancer cell growth but also showed minimal toxicity towards non-cancerous cells, highlighting its therapeutic potential .
Propiedades
Número CAS |
33064-19-6 |
|---|---|
Fórmula molecular |
C15H11ClN2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-11H |
Clave InChI |
XASCFVXXKMGKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















